molecular formula C26H29N5 B2845495 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine CAS No. 900278-04-8

1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

Cat. No.: B2845495
CAS No.: 900278-04-8
M. Wt: 411.553
InChI Key: HDNMOEAUGMPIGR-UHFFFAOYSA-N
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Description

The compound 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine features a pyrazolo[1,5-a]pyrimidine core, a bicyclic heterocycle combining pyrazole and pyrimidine rings. Key substitutions include:

  • Position 3: A phenyl group, enhancing hydrophobic interactions.
  • Position 5: An isopropyl (propan-2-yl) group, contributing to steric bulk and lipophilicity.
  • Position 7: A piperazine moiety substituted with a benzyl group, improving metabolic stability and solubility .

This scaffold is associated with kinase inhibition, anticancer activity, and metabolic stability, making it a focus of medicinal chemistry research .

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5/c1-20(2)24-17-25(30-15-13-29(14-16-30)19-21-9-5-3-6-10-21)31-26(28-24)23(18-27-31)22-11-7-4-8-12-22/h3-12,17-18,20H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNMOEAUGMPIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Substitution Reactions:

    Coupling Reactions: The final step often involves coupling the substituted pyrazolo[1,5-a]pyrimidine with piperazine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride, isopropyl bromide, and phenylboronic acid in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine, as anticancer agents. For instance:

  • Mechanism of Action : The compound exhibits activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. It has been shown to mimic biogenic purines, making it a promising candidate for drug development targeting cancer .
  • Case Studies : In vitro studies using the MDA-MB-231 human breast cancer cell line demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit cell viability effectively. However, specific results for this compound are still under investigation .

Antimycobacterial Activity

Another significant application is in the treatment of tuberculosis. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase:

  • Inhibition Studies : Compounds similar to this compound have shown effective inhibition of Mycobacterium tuberculosis, with structure–activity relationship studies revealing critical substitutions that enhance potency against this pathogen .

Selective Inhibition of Kinases

The compound has also been explored for its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ):

  • Research Findings : A library of pyrazolo[1,5-a]pyrimidine derivatives was synthesized, with some exhibiting IC50 values as low as 18 nM against PI3Kδ. This suggests potential therapeutic applications in treating autoimmune diseases such as systemic lupus erythematosus (SLE) .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its efficacy:

Substituent Effect on Activity Remarks
3-(4-fluoro)phenylEnhances anticancer activityPotent against various cancer cell lines
5-Alkyl/aryl substitutionsModulates selectivity towards targetsCritical for optimizing pharmacological profiles
Piperazine moietyImproves solubility and bioavailabilityEssential for enhancing overall drug-like properties

Mechanism of Action

The mechanism of action of 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications

The pyrazolo[1,5-a]pyrimidine core is shared across analogues, but substitutions vary significantly:

Compound Name / ID Position 3 Position 5 Position 7 Modification Key Properties Reference
Target Compound Phenyl Propan-2-yl Benzyl-piperazine Improved metabolic stability
Dorsomorphin Pyridyl - Ether-linked pyridyl High kinase off-target activity
5-Isopropyl-2-methyl-7-(4-methyl-piperazinyl)-3-phenyl () Phenyl Propan-2-yl 4-Methylpiperazine Reduced lipophilicity vs. benzyl
7-Morpholinyl derivative () Pyridinyl - Morpholine Enhanced solubility
Trifluoromethyl derivatives () Thienyl/Ph CF₃ Piperazine/carbonyl linkages Increased metabolic resistance

Key Observations :

  • Position 7 : Piperazine derivatives (e.g., benzyl or methyl) enhance metabolic stability compared to ethers or morpholine .
  • Position 5 : Bulky groups like isopropyl improve target engagement via hydrophobic interactions, as seen in SAR studies .
  • Planarity : Pyrazolo[1,5-a]pyrimidines exhibit greater planarity than pyrrole-containing analogues, aiding in protein binding .
Anticancer Activity
  • Target Compound : Likely exhibits p21-dependent cytotoxicity, similar to pyrazolo[1,5-a]pyrimidines with C-7 amides .
  • Pyrazolo[1,5-a]pyrimidin-7-yl Phenyl Amides () : IC₅₀ values in low µM range against HCT116 colon cancer cells, with selectivity for p21-deficient cells .
  • Trifluoromethyl Derivatives () : Show potent antiproliferative activity, possibly due to enhanced electron-withdrawing effects .
Kinase Inhibition
  • Dorsomorphin () : Broad kinase inhibition (ALK2, AMPK) but poor metabolic stability .
  • Piperazine Analogues () : Improved ALK2 selectivity and stability, suggesting the target compound may share these traits .

Pharmacokinetic and ADME Properties

  • Metabolic Stability : Piperazine substitution (e.g., benzyl) reduces CYP450-mediated degradation compared to morpholine or pyridyl ethers .
  • Solubility : Benzyl groups may lower aqueous solubility compared to morpholine derivatives but improve membrane permeability .
  • Half-Life : Trifluoromethyl groups () extend half-life via metabolic resistance, but the target compound’s isopropyl group balances lipophilicity and clearance .

Biological Activity

1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class is known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The compound’s structure incorporates both piperazine and pyrazolo-pyrimidine moieties, which are critical for its pharmacological effects.

Pharmacological Profile

The biological activity of this compound has been evaluated in various studies, highlighting its potential in therapeutic applications.

Anticancer Activity

Recent studies have shown that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, a library of synthesized pyrazolo[1,5-a]pyrimidin derivatives was tested against several cancer cell lines. The results indicated that specific analogs displayed potent growth inhibition in MDA-MB-231 (human breast cancer) cells with IC50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-23115.3
Compound BHCT11610.0
Compound CA54912.5

Antimycobacterial Activity

The compound has also been investigated for its activity against Mycobacterium tuberculosis. A study reported that certain derivatives of pyrazolo[1,5-a]pyrimidine inhibited mycobacterial ATP synthase effectively, suggesting potential as anti-tuberculosis agents. The most active compounds showed MIC values ranging from 0.2 to 1.5 µg/mL .

Table 2: Antimycobacterial Activity of Selected Pyrazolo[1,5-a]pyrimidines

CompoundMIC (µg/mL)Reference
Compound D0.2
Compound E0.5
Compound F1.0

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications at the 7-position and variations in the substituents on the phenyl and piperazine rings significantly influence their potency and selectivity.

Key Findings:

  • Substituents at the 3 and 5 positions of the pyrazolo ring enhance anticancer activity.
  • The presence of halogen atoms (e.g., fluorine) on phenyl rings improves metabolic stability and bioavailability.

Table 3: Summary of SAR Findings

PositionModificationEffect on Activity
3Fluoro substituentIncreased potency
5Alkyl chainEnhanced solubility
7Amino groupImproved selectivity

Case Studies

Several case studies have illustrated the therapeutic potential of compounds similar to this compound:

  • Study on Anticancer Properties : A synthesized library was screened against multiple cancer cell lines, revealing that certain compounds exhibited selective cytotoxicity with minimal effects on normal cells .
  • Investigation of Antimycobacterial Effects : A series of pyrazolo-pyrimidine derivatives were evaluated for their ability to inhibit M.tb, with promising results indicating a new avenue for tuberculosis treatment .

Q & A

Q. Table 1: Impact of Piperazine Substituents on Bioactivity

SubstituentTarget Affinity (IC50_{50}, nM)Solubility (mg/mL)Reference
Benzyl120 ± 150.12
4-Fluorobenzyl85 ± 100.08
Pyridin-2-yl200 ± 250.25

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low regioselectivity in coreUse microwave-assisted synthesis
Poor piperazine couplingSwitch to Pd-catalyzed amination
Insoluble final productRecrystallize from DCM/hexane

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